molecular formula C12H9Cl3N2 B13915076 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine CAS No. 825643-67-2

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine

Cat. No.: B13915076
CAS No.: 825643-67-2
M. Wt: 287.6 g/mol
InChI Key: OCFNOFICMAAPOU-UHFFFAOYSA-N
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Description

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 6th position, a dichlorophenyl group at the 4th position, and a methylamino group at the 3rd position

Preparation Methods

The synthesis of 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and dichlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

CAS No.

825643-67-2

Molecular Formula

C12H9Cl3N2

Molecular Weight

287.6 g/mol

IUPAC Name

6-chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H9Cl3N2/c1-16-11-6-17-12(15)5-8(11)7-2-3-9(13)10(14)4-7/h2-6,16H,1H3

InChI Key

OCFNOFICMAAPOU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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